molecular formula C27H22N4O3 B2629944 N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-37-7

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2629944
M. Wt: 450.498
InChI Key: UEBOYTPXKCHIJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[1,5-a]pyrazin-5(4H)-yl group attached to an acetamide group via a 2-carbon spacer. The phenyl group is substituted with a benzyloxy group at the 4-position .

Scientific Research Applications

Antioxidant Activities

Research on related compounds has highlighted their potential as antioxidants. For instance, the synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been conducted, demonstrating moderate to significant radical scavenging activity. These findings suggest that compounds with pyrazolo and benzothiazine rings, similar in structure to the one , could serve as potent antioxidants, providing a template for future development and derivatization of bioactive molecules with enhanced properties (Ahmad et al., 2012).

Antimicrobial Activity

Derivatives incorporating pyrazolo and pyrimidine rings have been synthesized and assessed for their antimicrobial efficacy. These studies reveal the potential of such compounds to inhibit growth in various microbial strains, suggesting a promising area for developing new antimicrobial agents with structures analogous to N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (Bondock et al., 2008).

Anticancer Properties

The synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives has been explored, with certain compounds showing the ability to induce apoptosis in lung cancer cells. This highlights the potential therapeutic applications of similar compounds in cancer treatment, particularly those that can selectively inhibit the growth of cancer cells with specific genetic mutations (Lv et al., 2012).

Imaging Applications

Compounds within the pyrazolo[1,5-a]pyrimidineacetamide family have been identified as selective ligands for imaging applications, such as the translocator protein (18 kDa) with PET, indicating their potential use in diagnostic imaging and possibly in the development of therapeutic agents (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes based on pyrazole-acetamide derivatives and their significant antioxidant activity further underline the chemical versatility and potential biological importance of these compounds. Such studies pave the way for the development of novel antioxidant agents and coordination chemistry applications (Chkirate et al., 2019).

Safety And Hazards

As with any chemical compound, handling this compound requires appropriate safety measures. Since specific safety data for this compound is not available, it’s recommended to handle it with the assumption that it could be hazardous .

properties

CAS RN

941963-37-7

Product Name

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Molecular Formula

C27H22N4O3

Molecular Weight

450.498

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H22N4O3/c32-26(28-22-11-13-23(14-12-22)34-19-20-7-3-1-4-8-20)18-30-15-16-31-25(27(30)33)17-24(29-31)21-9-5-2-6-10-21/h1-17H,18-19H2,(H,28,32)

InChI Key

UEBOYTPXKCHIJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O

solubility

not available

Origin of Product

United States

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